molecular formula C25H22ClN5OS B308399 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline

4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline

Número de catálogo B308399
Peso molecular: 476 g/mol
Clave InChI: PWCQZDVVZHQSAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline is a synthetic compound that belongs to the class of triazinobenzoxazepine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Aplicaciones Científicas De Investigación

4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. One of the main applications of this compound is in the study of protein-protein interactions. It has been shown to be an effective tool for identifying and characterizing protein-protein interactions in vitro and in vivo. Additionally, it has been studied for its potential applications in drug discovery and development, particularly in the development of new drugs for the treatment of cancer and other diseases.

Mecanismo De Acción

The mechanism of action of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline is not fully understood. However, it is believed to work by binding to specific proteins and modulating their activity. It has been shown to bind to a variety of proteins, including kinases, phosphatases, and transcription factors. By modulating the activity of these proteins, it can affect a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including Akt, mTOR, and ERK. Additionally, it has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. It has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3, which are involved in the regulation of inflammation and immune responses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline is its ability to selectively modulate the activity of specific proteins. This makes it a valuable tool for studying protein-protein interactions and for identifying potential drug targets. Additionally, it has been shown to have potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of this compound is its potential toxicity, particularly at high doses. Careful dose-response studies are required to determine the optimal dose for use in lab experiments.

Direcciones Futuras

There are several future directions for the study of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline. One potential direction is the development of new derivatives of this compound with improved selectivity and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its protein targets. Finally, more research is needed to determine the potential applications of this compound in the development of new cancer therapies and other disease treatments.

Métodos De Síntesis

The synthesis of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline involves a multi-step process that requires the use of various reagents and solvents. The synthesis method has been described in detail in several research articles, including a study published in the Journal of Organic Chemistry in 2018. The authors of this study reported that the synthesis method involved the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide, which was then reacted with 6-amino-5-nitroso-1,2,3,4-tetrahydroquinoline to form the intermediate compound. The final product was obtained by reacting the intermediate compound with N,N-dimethylaniline in the presence of a catalyst.

Propiedades

Nombre del producto

4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline

Fórmula molecular

C25H22ClN5OS

Peso molecular

476 g/mol

Nombre IUPAC

4-[3-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C25H22ClN5OS/c1-31(2)18-13-11-16(12-14-18)23-27-21-10-6-4-8-19(21)22-24(32-23)28-25(30-29-22)33-15-17-7-3-5-9-20(17)26/h3-14,23,27H,15H2,1-2H3

Clave InChI

PWCQZDVVZHQSAM-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl

SMILES canónico

CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.